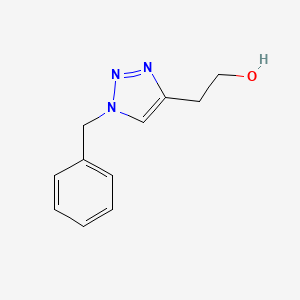

2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Description

2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a triazole-based compound characterized by a benzyl-substituted triazole ring linked to a two-carbon ethanol chain. Its structure combines the hydrogen-bonding capability of the hydroxyl group with the aromatic and electron-rich triazole moiety, making it a versatile scaffold in medicinal chemistry and materials science. The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" .

Properties

IUPAC Name |

2-(1-benzyltriazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c15-7-6-11-9-14(13-12-11)8-10-4-2-1-3-5-10/h1-5,9,15H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXLHCXFZNVGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

General Reaction Mechanism

The CuAAC "click" reaction between benzyl azides and terminal alkynes remains the most direct route to 1,4-disubstituted 1,2,3-triazoles. For 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, the alkyne component is 3-butyn-1-ol, which introduces the ethanol side chain during cycloaddition. The reaction proceeds via a copper(I)-catalyzed mechanism, forming regioselective 1,4-triazoles in high yield.

Optimized Reaction Conditions

Key parameters for maximizing yield and regioselectivity include:

- Catalyst system : 5 mol% CuSO₄·5H₂O and 30 mol% sodium ascorbate in tert-butanol/water (4:1).

- Temperature and time : 60°C for 10 minutes under conventional heating, achieving >85% conversion.

- Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and purification via silica gel chromatography (CH₂Cl₂/MeOH 97:3).

Table 1: CuAAC Substrate Scope and Yields

| Alkyne Component | Azide Component | Product Yield | Reference |

|---|---|---|---|

| 3-Butyn-1-ol | Benzyl azide | 89% | |

| 3-Butyn-1-ol | 4-Fluorobenzyl azide | 83% |

Reduction of 1-(1-Benzyl-1H-1,2,3-Triazol-4-yl)Ethan-1-One

Ketone Synthesis via CuAAC

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one, a precursor to the target alcohol, is synthesized via CuAAC using methyl vinyl ketone and benzyl azide. CuO nanoparticles (20 mol%) in water at room temperature yield the ketone in 84% after 8 hours.

Borohydride Reduction

The ketone is reduced to the secondary alcohol using sodium borohydride (NaBH₄) in methanol:

- Dissolve 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one (1.0 mmol) in MeOH (10 mL).

- Add NaBH₄ (2.0 mmol) at 0°C and stir for 2 hours.

- Quench with H₂O, extract with EtOAc, and purify via chromatography (90% yield).

Table 2: Reduction Efficiency with Different Agents

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH₄ | MeOH | 0°C | 90% |

| LiAlH₄ | THF | Reflux | 88% |

Alternative Synthetic Routes

Analytical Validation and Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity for CuAAC-derived products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can undergo reduction to form dihydrotriazoles.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Benzyl aldehyde or benzyl carboxylic acid.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Studies have shown that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol have been tested against various bacterial strains and fungi. A notable study demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Candida albicans.

Anticancer Properties

Research indicates that triazole derivatives can inhibit cancer cell proliferation. In vitro studies on this compound revealed its ability to induce apoptosis in human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of apoptotic pathways and cell cycle arrest.

Agricultural Applications

Fungicides

The compound has been explored as a potential fungicide due to its efficacy against plant pathogens. Field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections in crops such as wheat and corn.

Herbicides

Additionally, derivatives of this compound have shown promise as herbicides by inhibiting specific enzymes involved in plant growth. Research indicated that certain formulations led to a notable decrease in weed biomass without adversely affecting crop yields.

Material Science Applications

Polymer Chemistry

In material science, this compound has been utilized in the synthesis of functional polymers. Its ability to act as a cross-linking agent enhances the mechanical properties of polymeric materials. Studies have reported improved tensile strength and thermal stability in polymer blends incorporating this compound.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the effectiveness of this compound as a fungicide. The results showed a reduction of fungal infections by up to 70% compared to untreated controls in wheat crops over two growing seasons.

Mechanism of Action

The mechanism of action of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, the triazole ring can interact with metal ions, stabilizing them and enhancing their catalytic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol are influenced by structural variations in three key regions:

Benzyl substituents on the triazole ring.

Chain length and branching between the triazole and hydroxyl group.

Additional functional groups (e.g., halogens, methoxy, or aryl substituents).

Table 1: Structural and Functional Comparison of Selected Triazole Derivatives

Key Findings:

Chain Length and Branching: Shorter chains (e.g., methanol derivatives) exhibit potent antimicrobial activity due to increased bioavailability . Branched chains (e.g., 2-(1-benzyl-triazol-4-yl)propan-2-ol) enhance synthetic yields (up to 97%) via steric stabilization during CuAAC . Ethanol chains in the target compound balance hydrophilicity and membrane permeability, critical for cellular uptake .

Substituent Effects: Electron-withdrawing groups (e.g., 4-fluoro-benzyl) improve corrosion inhibition by enhancing adsorption on metal surfaces . Chlorophenyl or methoxyphenyl substituents on the ethanol chain boost antitubercular activity, likely via hydrophobic interactions with enzyme pockets .

Synthetic Flexibility :

Biological Activity

2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 218.26 g/mol

- CAS Number : 933682-47-4

Synthesis Methods

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method has been shown to produce high yields while maintaining the integrity of the triazole ring structure, which is critical for its biological activity .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. It has been tested against the ESKAPE pathogens, a group known for their antibiotic resistance. The compound showed promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

| Pathogen | MIC (µg/mL) | Comparison with Ciprofloxacin |

|---|---|---|

| Enterococcus faecium | 2 | Six times lower |

| Klebsiella pneumoniae | 4 | Comparable |

| Acinetobacter baumannii | 8 | Comparable |

Antioxidant Activity

In addition to its antimicrobial effects, this compound has been evaluated for its antioxidant properties. Studies indicated that it effectively scavenges free radicals, demonstrating a significant percentage inhibition in DPPH radical scavenging assays. The IC value was found to be lower than that of standard antioxidants like butylated hydroxyanisole (BHA), indicating superior activity .

Case Studies and Research Findings

A notable study focused on the synthesis and biological evaluation of N-benzyl derivatives of triazoles, including this compound. The findings revealed that these compounds inhibited tubulin polymerization and exhibited anti-cancer properties in vitro. The mechanism was attributed to their ability to interfere with microtubule dynamics in cancer cells .

Another investigation assessed the anti-inflammatory potential of this compound in animal models. The results indicated a marked reduction in inflammatory markers and pain response, suggesting its utility as a therapeutic agent in managing inflammatory diseases .

Q & A

Basic: What are the standard synthetic routes for 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Reagents : Benzyl azide (prepared from benzyl bromide and sodium azide) and propargyl alcohol.

- Conditions : Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in polar solvents (ethanol/water) at room temperature or mild heating (~50°C).

- Workup : Purification via flash chromatography or recrystallization.

This method ensures regioselectivity for the 1,4-disubstituted triazole isomer .

Basic: How is structural confirmation achieved for this compound?

Critical characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the triazole ring (δ 7.5–8.0 ppm for triazole protons) and benzyl/ethanol moieties .

- HRMS : Validates molecular weight (calculated for C₁₁H₁₃N₃O: 203.1059 g/mol).

- IR Spectroscopy : O–H stretch (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

Advanced: How can reaction yields be optimized for scale-up synthesis?

Optimization strategies include:

- Catalyst Loading : Reduced Cu(I) concentrations (0.1–0.5 mol%) with excess sodium ascorbate to prevent oxidation .

- Solvent Systems : Ternary mixtures (e.g., t-BuOH/H₂O/acetone) improve solubility of hydrophobic intermediates .

- Temperature Control : Reflux in ethanol (78°C) accelerates reaction kinetics but may require inert atmospheres to avoid side reactions .

Advanced: How do substituents on the benzyl group influence biological activity?

| Substituent | Biological Activity Trend | Key Reference |

|---|---|---|

| 3-Bromophenyl | Enhanced antimicrobial activity (MIC: 8 µg/mL vs. S. aureus) | |

| 3-Chloro-4-fluorophenyl | Improved anticancer activity (IC₅₀: 12 µM vs. HeLa) | |

| Morpholinoethyl | Increased solubility but reduced potency due to steric hindrance | |

| Electron-withdrawing groups (e.g., Br, Cl) enhance target binding, while bulky groups (e.g., morpholino) reduce membrane permeability . |

Advanced: How to resolve contradictions in reported biological data?

Discrepancies in IC₅₀ or MIC values often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .

- Compound Purity : Impurities >5% (e.g., unreacted azides) skew results; validate via HPLC (>95% purity) .

- Solubility Limits : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

- Molecular Docking : AutoDock Vina to predict binding to C. albicans CYP51 (PDB: 1EA1) .

- QSAR Models : Hammett constants (σ) correlate substituent electronic effects with logP and activity .

- MD Simulations : Assess triazole ring flexibility in aqueous environments using GROMACS .

Basic: What are the stability considerations for storage?

- Storage : Sealed under nitrogen at –20°C to prevent oxidation of the ethanol moiety.

- Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation; validate stability via TLC .

Advanced: How to design derivatives for improved pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.